molecular formula C9H7NOS B3279015 4-(1,3-Thiazol-4-yl)phenol CAS No. 68535-57-9

4-(1,3-Thiazol-4-yl)phenol

Cat. No.: B3279015
CAS No.: 68535-57-9
M. Wt: 177.22 g/mol
InChI Key: ZDXNEAWEPCZBQO-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-4-yl)phenol is an organic compound that features a phenol group attached to a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of science and industry .

Preparation Methods

The synthesis of 4-(1,3-Thiazol-4-yl)phenol typically involves the reaction of 4-chlorophenol with thioamide under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(1,3-Thiazol-4-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the phenol ring, particularly at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens and nitrating agents.

    Coupling Reactions: The phenol group can participate in coupling reactions with diazonium salts to form azo compounds.

Scientific Research Applications

4-(1,3-Thiazol-4-yl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(1,3-Thiazol-4-yl)phenol can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Tiazofurin: An antineoplastic agent used in cancer therapy.

What sets this compound apart is its unique combination of a phenol group with a thiazole ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

4-(1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-3-1-7(2-4-8)9-5-12-6-10-9/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXNEAWEPCZBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314688
Record name 4-(4-Thiazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68535-57-9
Record name 4-(4-Thiazolyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68535-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Thiazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
c1ccc(COc2ccc(-c3cscn3)cc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 4-(4-benzyloxyphenyl)thiazole (1.1 g) was added 47% aqueous hydrogen bromide (10ml), and the mixture was stirred at 100° C. for 30 minutes. Ice-water was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with saturated saline, dried by anhydrous sodium sulfate and then concentrated. Crystals were collected by filtration by using hexane to give 4-(4-hydroxyphenyl) thiazole (466 mg, 63.8%). The crystals were purified by recrystallization from methylene chloride-hexane. m.p. 161.5°-162° C.
Name
4-(4-benzyloxyphenyl)thiazole
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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